2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound is a derivative of 1,2,3-triazolo[4,5-d]pyrimidine . It’s a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This class of compounds has been studied for their potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of these types of compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A three-step reaction sequence has been used to synthesize derivatives of this ring system .Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple rings and functional groups. The stereochemistry and relative configurations of the synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions due to the presence of reactive centers such as amide, amine, carbonyl, azide, and alkyne . Substitution reactions have also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents and stereochemistry. QSAR models can be used to predict properties based on key descriptors .Scientific Research Applications
Synthesis of New Ring Systems
The compound is used in the synthesis of new ring systems like benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine . This process involves a three-step reaction sequence and is atom-economical .
Antiproliferative Activities
Some derivatives of the compound have been tested for antiproliferative activities against five human cancer cell lines of gynecological origin . This suggests potential applications in cancer research and treatment.
Anti-Gastric Cancer Effect
The compound has been used in quantitative structure–activity relationship (QSAR) studies to predict the anti-gastric cancer effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . This could help in the development of new drugs for gastric cancer.
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold of the compound can be used as a template for designing new LSD1 inhibitors . LSD1 is a protein that plays a key role in gene expression, and its inhibitors have potential therapeutic applications.
c-Met Inhibitors
The compound has been used in the design and synthesis of novel 3H-[1,2,3]triazolo[4,5-d]pyrimidines as potential c-Met inhibitors . c-Met is a protein that has been implicated in various types of cancer, so inhibitors could have therapeutic benefits.
Drug Discovery
The compound’s structure and properties can be used to screen out efficient and novel drugs in the future . This could accelerate the drug discovery process and lead to the development of new treatments for various diseases.
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibitUSP28 , a ubiquitin-specific protease .
Mode of Action
Docking studies of related compounds suggest that the interaction between the nitrogen atom in the pyridine ring and a methionine residue (met332) could be responsible for the improved activity of certain derivatives .
Biochemical Pathways
It’s worth noting that usp28, a potential target of similar compounds, plays a crucial role in the regulation of various cellular processes, including dna damage response, cell cycle progression, and chromosomal stability .
Result of Action
Similar compounds have shown antiproliferative activities against various human cancer cell lines .
Future Directions
Research into 1,2,3-triazolo[4,5-d]pyrimidine derivatives is ongoing, with a focus on their potential applications in medicinal chemistry . Future work could involve the synthesis of novel derivatives, further investigation of their biological activity, and the development of QSAR models to predict their properties .
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O3/c1-32-15-7-5-14(6-8-15)29-18-17(26-27-29)19(31)28(11-24-18)10-16(30)25-13-4-2-3-12(9-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBMDSYWRZVPPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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